A Technical Guide to the Physical and Chemical Properties of 2-Bromo-5-fluoro-4-nitropyridine
A Technical Guide to the Physical and Chemical Properties of 2-Bromo-5-fluoro-4-nitropyridine
Abstract
2-Bromo-5-fluoro-4-nitropyridine is a halogenated and nitrated pyridine derivative that serves as a highly functionalized building block in modern synthetic chemistry. Its strategic combination of reactive sites—a labile bromine atom suitable for cross-coupling reactions, a nitro group that can be reduced or act as a directing group, and a fluorine atom to modulate electronic properties—makes it a valuable intermediate in the synthesis of complex molecules. This is particularly true in the fields of drug discovery and agrochemicals, where pyridine scaffolds are prevalent. This technical guide provides a consolidated overview of the essential physical properties, spectroscopic characteristics, and safe handling protocols for 2-Bromo-5-fluoro-4-nitropyridine, intended for researchers, chemists, and drug development professionals.
Chemical Identity and Structure
The unique reactivity and physical properties of this compound are derived directly from its specific molecular structure.
| Identifier | Data | Source |
| CAS Number | 1805578-52-2 | [1] |
| Molecular Formula | C₅H₂BrFN₂O₂ | [1] |
| Molecular Weight | 220.99 g/mol | [1] |
| IUPAC Name | 2-bromo-5-fluoro-4-nitropyridine | |
| InChI Key | CRUYYUIDRLAKII-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C(=NC=C1F)Br)[O-] |
Structure:

Physicochemical Properties
The physical state and stability of a compound are foundational to its handling, storage, and application in chemical synthesis.
| Property | Value | Notes & Implications | Source |
| Physical Form | Liquid, Semi-Solid, or Solid Lump | The variability in its physical state suggests a low melting point or potential for polymorphism. Researchers should characterize the received material to confirm its state at ambient laboratory temperatures. | [1] |
| Appearance | Not specified; related compounds are light yellow to brown solids. | Color may indicate purity. Darker coloration could suggest the presence of degradation products or residual reagents from synthesis. | [2][3] |
| Solubility | Not experimentally defined. Inferred to be insoluble or slightly soluble in water; soluble in common organic solvents like Chloroform and Methanol. | Based on related structures like 2-bromo-5-nitropyridine and 2-bromo-5-fluoro-3-nitropyridine, poor aqueous solubility is expected. This is typical for halogenated aromatic compounds and influences choices for reaction and purification solvents. | [3][4] |
| Storage Conditions | 2-8°C under an inert atmosphere. | The requirement for refrigeration and an inert atmosphere points to potential thermal or oxidative instability. Proper storage is critical to maintain the compound's purity and prevent degradation over time. | [1] |
Spectroscopic Characterization Workflow
For any synthetic protocol, the first step upon receiving a starting material is to verify its identity and purity. The following workflow outlines the expected spectral characteristics and a general protocol for analysis.
Rationale for Spectroscopic Analysis
Confirming the structure of 2-Bromo-5-fluoro-4-nitropyridine is essential to ensure predictable reactivity and to rule out the presence of isomeric impurities that could lead to undesired side products. Mass spectrometry confirms the molecular weight and key fragmentation patterns, while NMR provides a detailed map of the molecular skeleton.
Predicted Spectral Data
While specific experimental spectra for this compound are not widely published, its key features can be predicted based on its structure and data from analogous compounds.[5][6][7][8]
| Technique | Predicted Key Features |
| ¹H NMR | Expect two distinct signals in the aromatic region (δ 7.5-9.0 ppm). One signal will correspond to the proton at the C3 position and the other to the proton at the C6 position. Both protons will exhibit coupling to the fluorine atom (J-coupling). |
| ¹³C NMR | Five signals are expected for the pyridine ring carbons. The carbon atoms bonded to bromine, fluorine, and the nitro group will show characteristic chemical shifts. |
| IR Spectroscopy | Strong absorption bands for the nitro group (NO₂) symmetric and asymmetric stretching (~1530-1550 cm⁻¹ and 1340-1360 cm⁻¹). Characteristic peaks for C-F, C-Br, and pyridine ring C=C and C=N vibrations will also be present. |
| Mass Spectrometry (EI) | A prominent molecular ion peak cluster will be observed due to the isotopic abundance of bromine. Expect two peaks of nearly equal intensity at m/z 220 (for ⁷⁹Br) and m/z 222 (for ⁸¹Br). Common fragments would include the loss of the nitro group ([M-NO₂]⁺) and the bromine atom ([M-Br]⁺). |
Workflow for Identity and Purity Verification
The following diagram outlines the logical flow for a researcher to validate a sample of 2-Bromo-5-fluoro-4-nitropyridine before its use in a synthetic procedure.
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